molecular formula C22H22FN3O4S2 B6554339 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide CAS No. 1040634-83-0

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B6554339
CAS No.: 1040634-83-0
M. Wt: 475.6 g/mol
InChI Key: MSUXILUAIOVPFB-UHFFFAOYSA-N
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Description

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperazine ring, and multiple substituents, including fluorophenyl and methoxyphenyl groups. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is to start with thiophene-2-carboxylic acid and then introduce the piperazine and phenyl groups through a series of reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and purity. Large-scale reactions might involve the use of continuous flow reactors or other advanced techniques to maintain precise control over temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: : The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions might use reagents like bromine or iodine, while nucleophilic substitutions could involve alkyl halides or amines.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Piperazine derivatives.

  • Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be studied to understand its effects on various biological systems.

  • Medicine: : It may have therapeutic potential, particularly in the treatment of diseases related to inflammation or pain.

  • Industry: : It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it likely involves interactions with specific molecular targets. The presence of the piperazine and phenyl groups suggests that it may bind to receptors or enzymes, modulating their activity. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other thiophene derivatives or piperazine-containing molecules, but the presence of both fluorophenyl and methoxyphenyl groups sets it apart. Some similar compounds are:

  • 4-(2-fluorophenyl)piperazine derivatives

  • N-(4-methoxyphenyl)thiophene-2-carboxamide derivatives

These compounds may have similar biological activities but differ in their specific substituents and overall structure.

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-(4-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S2/c1-30-17-8-6-16(7-9-17)24-22(27)21-20(10-15-31-21)32(28,29)26-13-11-25(12-14-26)19-5-3-2-4-18(19)23/h2-10,15H,11-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUXILUAIOVPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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